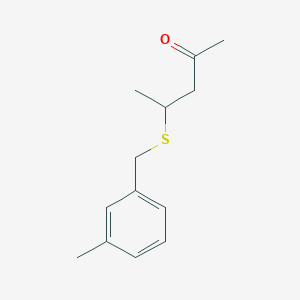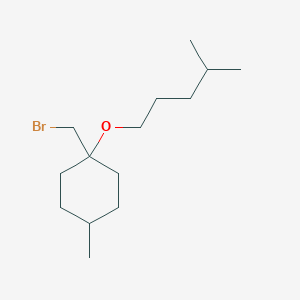
1-(Bromomethyl)-4-methyl-1-((4-methylpentyl)oxy)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-4-methyl-1-((4-methylpentyl)oxy)cyclohexane is an organic compound with the molecular formula C13H25BrO and a molecular weight of 277.24 . This compound is characterized by a cyclohexane ring substituted with a bromomethyl group, a methyl group, and a 4-methylpentyl ether group. It is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-4-methyl-1-((4-methylpentyl)oxy)cyclohexane typically involves the bromination of a suitable precursor. One common method is the bromination of 4-methyl-1-((4-methylpentyl)oxy)cyclohexane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process.
Análisis De Reacciones Químicas
Types of Reactions
1-(Bromomethyl)-4-methyl-1-((4-methylpentyl)oxy)cyclohexane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as hydroxide, alkoxide, or amine groups, leading to the formation of alcohols, ethers, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones and reduced to form hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, sodium alkoxides, or amines in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases like potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Nucleophilic Substitution: Alcohols, ethers, or amines.
Elimination: Alkenes.
Oxidation: Alcohols or ketones.
Reduction: Hydrocarbons.
Aplicaciones Científicas De Investigación
1-(Bromomethyl)-4-methyl-1-((4-methylpentyl)oxy)cyclohexane has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Bromomethyl)-4-methyl-1-((4-methylpentyl)oxy)cyclohexane depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. In elimination reactions, the compound undergoes deprotonation to form a double bond. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparación Con Compuestos Similares
1-(Bromomethyl)-4-methyl-1-((4-methylpentyl)oxy)cyclohexane can be compared with similar compounds such as:
1-Bromo-4-methylcyclohexane: Lacks the 4-methylpentyl ether group, leading to different reactivity and applications.
4-Methyl-1-((4-methylpentyl)oxy)cyclohexane:
1-(Chloromethyl)-4-methyl-1-((4-methylpentyl)oxy)cyclohexane: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity in substitution reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C14H27BrO |
|---|---|
Peso molecular |
291.27 g/mol |
Nombre IUPAC |
1-(bromomethyl)-4-methyl-1-(4-methylpentoxy)cyclohexane |
InChI |
InChI=1S/C14H27BrO/c1-12(2)5-4-10-16-14(11-15)8-6-13(3)7-9-14/h12-13H,4-11H2,1-3H3 |
Clave InChI |
NVQAIFLCKRTOMP-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)(CBr)OCCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


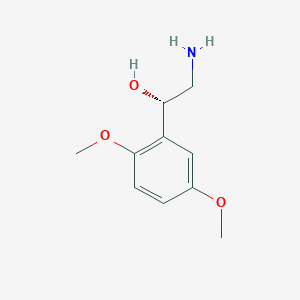
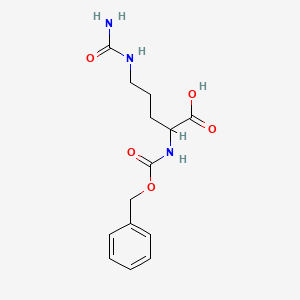
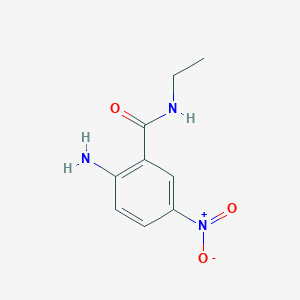
![2,3'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13643669.png)
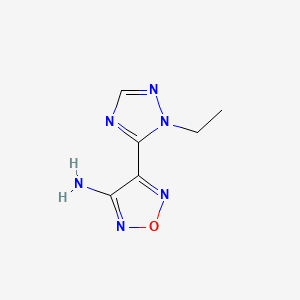
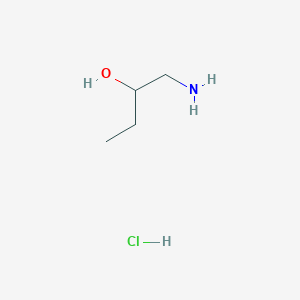
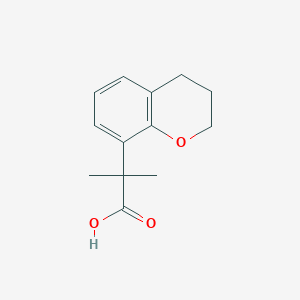


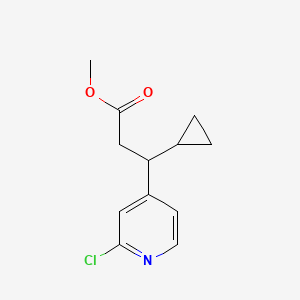
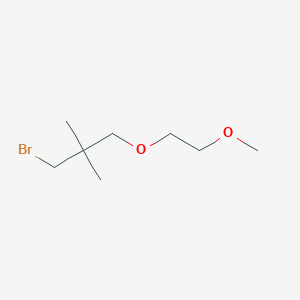

![N-[(R)-(3,5-diphenylphenyl)-(2-diphenylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B13643742.png)
